molecular formula C19H22ClN3S B2398092 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione CAS No. 327074-68-0

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione

Cat. No.: B2398092
CAS No.: 327074-68-0
M. Wt: 359.92
InChI Key: MYGFFAGWCSENRO-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a dimethylaminophenyl group

Mechanism of Action

Target of Action

It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a wide range of targets.

Mode of Action

The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may have favorable ADME properties.

Result of Action

Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione typically involves multi-step organic reactions. One possible route could involve the reaction of 3-chlorophenylpiperazine with 4-(dimethylamino)benzaldehyde under specific conditions to form the desired product. The reaction conditions might include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione could be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione might include other piperazine derivatives or compounds with similar functional groups. Examples could be:

  • (4-(3-Chlorophenyl)piperazin-1-yl)(4-methylphenyl)methanethione
  • (4-(3-Chlorophenyl)piperazin-1-yl)(4-aminophenyl)methanethione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFFAGWCSENRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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